KMO Inhibitory Potency vs. 2-Hydroxy-4-aryl-4-oxobut-2-enoic Acid Analogs: A 1,000-Fold Potency Offset
The target compound inhibits rat liver kynurenine 3-monooxygenase (KMO) with an IC₅₀ of 21.1 μM [1]. In contrast, the 2-hydroxy-substituted analog 4-(3,4-difluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid (CHEMBL23923) inhibits the same enzyme with an IC₅₀ of 120 nM, representing an approximately 175-fold improvement [2]. Other 2-hydroxy-4-aryl analogs in the Drysdale et al. series achieve IC₅₀ values below 100 nM, creating a >200-fold potency gap relative to the non-hydroxylated scaffold [3]. This quantitative offset establishes the target compound as a mechanistically distinct, low-potency KMO probe.
| Evidence Dimension | KMO inhibition (rat liver enzyme) |
|---|---|
| Target Compound Data | IC₅₀ = 21,100 nM (21.1 μM) |
| Comparator Or Baseline | 4-(3,4-Difluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid (CHEMBL23923): IC₅₀ = 120 nM; Drysdale series best-in-class: IC₅₀ < 100 nM |
| Quantified Difference | ≥175-fold less potent than 2-hydroxy analog; ≥200-fold less potent than optimized 2-hydroxy-4-aryl analogs |
| Conditions | Inhibition of KMO enzyme isolated from rat liver; substrate: kynurenine; detection: LC-MS/MS |
Why This Matters
Procurement of the non-hydroxylated scaffold enables KMO inhibition studies at a moderate potency tier, avoiding the confounding metal-chelating effects of the 2-hydroxy group and providing a baseline for SAR calibration.
- [1] BindingDB. BDBM50072255: (E)-4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid. CHEMBL98775. IC₅₀ data from Pharmacia & Upjohn, curated by ChEMBL. View Source
- [2] BindingDB. BDBM50072244: (Z)-4-(3,4-Difluoro-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid. CHEMBL23923. IC₅₀ = 120 nM against rat liver KMO. View Source
- [3] Drysdale MJ, Hind SL, Jansen M, Reinhard JF Jr. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: Potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. J Med Chem. 2000;43:123-127. View Source
